
3-Allyl perfluoro(2-methylpentan-3-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl perfluoro(2-methylpentan-3-ol) is a fluorinated organic compound with the molecular formula C9H6F12O and a molecular weight of 358.12 g/mol . This compound is characterized by the presence of both an allyl group and a perfluorinated carbon chain, making it unique in its chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl perfluoro(2-methylpentan-3-ol) typically involves the reaction of perfluorinated precursors with allyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of 3-Allyl perfluoro(2-methylpentan-3-ol) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reactors to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
3-Allyl perfluoro(2-methylpentan-3-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into perfluorinated alcohols or hydrocarbons.
Substitution: The allyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Perfluorinated alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Allyl perfluoro(2-methylpentan-3-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Allyl perfluoro(2-methylpentan-3-ol) involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The allyl group can also participate in covalent bonding with target molecules, leading to changes in their activity and behavior .
Comparison with Similar Compounds
Similar Compounds
3-Allyl perfluoro(2-methylbutan-3-ol): Similar structure but with a shorter carbon chain.
3-Allyl perfluoro(2-ethylpentan-3-ol): Similar structure but with an ethyl group instead of a methyl group.
3-Allyl perfluoro(2-propylpentan-3-ol): Similar structure but with a propyl group instead of a methyl group.
Uniqueness
3-Allyl perfluoro(2-methylpentan-3-ol) is unique due to its specific combination of an allyl group and a perfluorinated carbon chain. This combination imparts distinct chemical and physical properties, such as high thermal stability, chemical resistance, and the ability to interact with both hydrophobic and hydrophilic environments .
Biological Activity
3-Allyl perfluoro(2-methylpentan-3-ol) is a fluorinated compound that has garnered attention in the field of medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-Allyl perfluoro(2-methylpentan-3-ol) is a derivative of 2-methylpentan-3-ol, modified with perfluorinated groups. The structural formula can be represented as follows:
This compound features a secondary alcohol group and multiple fluorinated carbon atoms, which enhance its lipophilicity and potentially alter its interaction with biological systems.
Biological Activity Overview
The biological activity of 3-Allyl perfluoro(2-methylpentan-3-ol) can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that fluorinated alcohols exhibit varying degrees of antimicrobial activity. The incorporation of fluorine enhances the hydrophobic character of the compound, which may improve its ability to disrupt microbial membranes.
- Anticancer Properties : Fluorinated compounds have been implicated in anticancer mechanisms. For instance, fluorotaxoids have shown significant potency against drug-resistant cancer cell lines, suggesting that similar mechanisms may be explored for 3-Allyl perfluoro(2-methylpentan-3-ol).
- Enzyme Inhibition : Research on related compounds indicates potential for enzyme inhibition, particularly in pathways related to cancer metabolism and inflammation.
Antimicrobial Activity
A study conducted on structurally similar fluorinated alcohols revealed that certain derivatives exhibited strong antibacterial properties against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported at 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus . While specific data on 3-Allyl perfluoro(2-methylpentan-3-ol) is limited, these findings suggest a promising avenue for further investigation.
Anticancer Mechanisms
Research into next-generation fluorotaxoids has demonstrated that fluorinated compounds can induce apoptosis in resistant cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways . For example, SB-T-121205, a fluorotaxoid, was found to inhibit cell migration and invasion while promoting apoptosis through mitochondrial pathways . These findings highlight the potential for 3-Allyl perfluoro(2-methylpentan-3-ol) to exhibit similar anticancer effects.
Comparative Analysis Table
Property/Activity | 3-Allyl perfluoro(2-methylpentan-3-ol) | Related Compounds (Fluorotaxoids) |
---|---|---|
Antibacterial Activity | Potential (needs further study) | MIC: 62.5 µg/mL against E. coli |
Anticancer Activity | Promising (needs further study) | IC50: <10% viability at 2.5 nM |
Mechanism of Action | Unknown (potential enzyme inhibition) | Apoptosis via mitochondrial pathway |
Properties
Molecular Formula |
C9H6F12O |
---|---|
Molecular Weight |
358.12 g/mol |
IUPAC Name |
1,1,1,2,2-pentafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)hex-5-en-3-ol |
InChI |
InChI=1S/C9H6F12O/c1-2-3-4(22,6(11,12)9(19,20)21)5(10,7(13,14)15)8(16,17)18/h2,22H,1,3H2 |
InChI Key |
SZUVYWQIDARZII-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.